molecular formula C7H3ClF3NO3 B1402249 1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene CAS No. 1404193-86-7

1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene

Cat. No.: B1402249
CAS No.: 1404193-86-7
M. Wt: 241.55 g/mol
InChI Key: UKFKRLOATYZXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene is an organic compound with the molecular formula C7H3ClF3NO3. This compound is characterized by the presence of a chloro(difluoro)methoxy group, a fluoro group, and a nitro group attached to a benzene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable benzene derivative.

    Introduction of the Nitro Group: Nitration of the benzene ring is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group.

    Introduction of the Fluoro Group: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Introduction of the Chloro(difluoro)methoxy Group: This step involves the reaction of the intermediate compound with chlorodifluoromethane in the presence of a base such as potassium carbonate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene undergoes various types of chemical reactions:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and fluoro). Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-[chloro(difluoro)methoxy]-3-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO3/c8-7(10,11)15-5-3-1-2-4(9)6(5)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFKRLOATYZXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201217672
Record name Benzene, 1-(chlorodifluoromethoxy)-3-fluoro-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404193-86-7
Record name Benzene, 1-(chlorodifluoromethoxy)-3-fluoro-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404193-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(chlorodifluoromethoxy)-3-fluoro-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene
Reactant of Route 2
1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene
Reactant of Route 3
Reactant of Route 3
1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene
Reactant of Route 4
1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene
Reactant of Route 5
1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene
Reactant of Route 6
1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.